3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
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Overview
Description
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radiszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This involves the reaction of an amino nitrile with an aldehyde
Chemical Reactions Analysis
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can involve nucleophilic or electrophilic substitution, often using reagents like halogens or alkylating agents
Scientific Research Applications
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole can be compared with other similar compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole and Pantoprazole: Antiulcer agents.
Thiabendazole: An antihelmintic
These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
115919-92-1 |
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Molecular Formula |
C18H14ClN3 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C18H14ClN3/c1-12-17(19)22-16(14-10-6-3-7-11-14)15(21-18(22)20-12)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21) |
InChI Key |
NCRLAKFSGFSAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C(N=C2N1)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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